molecular formula C14H15N3O4 B2387270 N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 1797726-89-6

N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2387270
CAS No.: 1797726-89-6
M. Wt: 289.291
InChI Key: KGWITKYZGVEYBC-UHFFFAOYSA-N
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Description

N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound with intriguing properties and applications. This compound features a pyridine ring and a dihydropyridine ring, with notable functional groups like hydroxyl, ketone, and amide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multistep organic reactions. Starting materials, such as 2-oxopyridine, 3-hydroxypropylamine, and relevant pyridine derivatives, undergo condensation reactions under controlled temperature and pH to form the desired product. Catalysts and solvents like DMF (dimethylformamide) are often used to optimize yields and reaction rates.

Industrial Production Methods

Industrial production scales up these reactions using batch or continuous flow processes. The reactors are designed to maintain optimal temperatures and pressures, ensuring high purity and yield. Purification steps, including crystallization and chromatography, are crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

  • Oxidation: : The hydroxyl group can be oxidized to form carbonyl compounds.

  • Reduction: : Reduction of the ketone group can yield secondary alcohols.

  • Substitution: : The amide group can participate in nucleophilic substitution reactions, forming different derivatives.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate or chromium trioxide.

  • Reducing agents: : Sodium borohydride or lithium aluminum hydride.

  • Substitution reagents: : Halides like benzyl chloride or p-toluenesulfonyl chloride.

Major Products

  • Oxidation produces N-(2-oxopyridin-1(2H)-yl)propyl)-6-oxo-1,6-dihydropyridine-3-carboxamide.

  • Reduction yields N-(2-hydroxy-3-(2-hydroxypropyl)-6-oxo-1,6-dihydropyridine-3-carboxamide.

Scientific Research Applications

N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is valuable in:

  • Chemistry: : Studied for its reactivity and potential as a building block in organic synthesis.

  • Biology: : Investigated for its potential interactions with biological macromolecules.

  • Medicine: : Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory activities.

Mechanism of Action

The compound's effects are mediated through interactions with specific molecular targets and pathways:

  • Molecular Targets: : Enzymes and receptors involved in oxidative stress and inflammation.

  • Pathways Involved: : Modulation of signaling pathways related to cellular stress responses and inflammation.

Comparison with Similar Compounds

N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-6-oxo-1,6-dihydropyridine-3-carboxamide stands out for its unique combination of functional groups and structural features. Similar compounds include:

  • 2-oxopyridine derivatives: : Differ in the position and nature of substituents.

  • Dihydropyridine compounds: : Variations in the functional groups attached to the dihydropyridine ring.

Properties

IUPAC Name

N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]-6-oxo-1H-pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4/c18-11(9-17-6-2-1-3-13(17)20)8-16-14(21)10-4-5-12(19)15-7-10/h1-7,11,18H,8-9H2,(H,15,19)(H,16,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGWITKYZGVEYBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C=C1)CC(CNC(=O)C2=CNC(=O)C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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